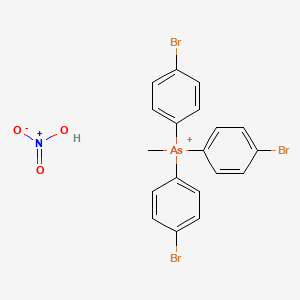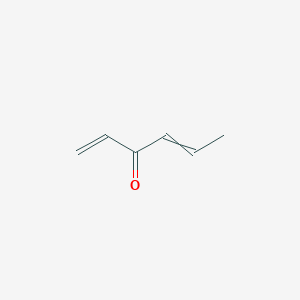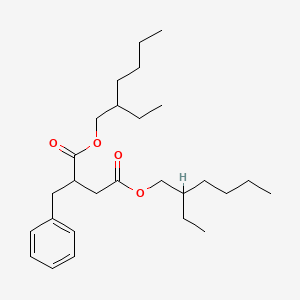
2-Diazonio-1-(diethylamino)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(diethylamino)ethen-1-olate is a chemical compound with the molecular formula C₆H₁₁N₃O It is known for its unique structure, which includes a diazonium group and a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(diethylamino)ethen-1-olate typically involves the reaction of diethylamine with a suitable diazonium salt precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-(diethylamino)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different functional groups.
Coupling Reactions: It can participate in azo coupling reactions, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are commonly used in Sandmeyer reactions to replace the diazonium group with halides.
Coupling Reactions: Aromatic compounds like phenols or anilines are used as coupling partners in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Aryl halides, nitriles, and hydroxylated products.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Primary amines.
Aplicaciones Científicas De Investigación
2-Diazonio-1-(diethylamino)ethen-1-olate has several scientific research applications:
Chemistry: Used in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and labeling of biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(diethylamino)ethen-1-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
2-Diazonio-1-(diethylamino)ethen-1-olate can be compared with other diazonium compounds, such as:
2-Diazonio-1-(dibenzylamino)ethen-1-olate: Similar structure but with benzyl groups instead of ethyl groups.
2-Diazonio-1-(dimethylamino)ethen-1-olate: Contains methyl groups instead of ethyl groups.
2-Diazonio-1-(diethylamino)ethanol: Similar structure but with a hydroxyl group instead of an ethenolate group.
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.
Propiedades
Número CAS |
6112-00-1 |
|---|---|
Fórmula molecular |
C6H11N3O |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-diazo-N,N-diethylacetamide |
InChI |
InChI=1S/C6H11N3O/c1-3-9(4-2)6(10)5-8-7/h5H,3-4H2,1-2H3 |
Clave InChI |
YDDAGKSURVEMCI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



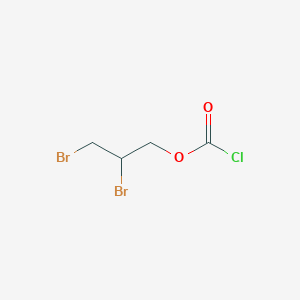
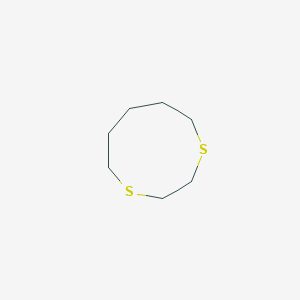
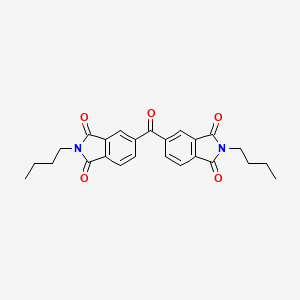
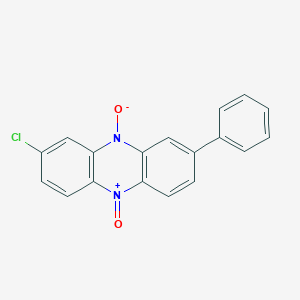
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
